molecular formula C7H17ClN2O B13508156 N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride

N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride

Cat. No.: B13508156
M. Wt: 180.67 g/mol
InChI Key: WLQVKPLPPCTRSC-UHFFFAOYSA-N
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Description

N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride is a chemical compound with the molecular formula C7H16N2O·HCl It is an amide derivative that features both methyl and amino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride typically involves the reaction of N-methylacetamide with 2-(methylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production methods may also incorporate advanced purification techniques such as chromatography and distillation to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-[2-(methylamino)propyl]acetamide oxides, while reduction may produce N-methyl-N-[2-(methylamino)propyl]amine .

Scientific Research Applications

N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-[2-(methylamino)propyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

IUPAC Name

N-methyl-N-[2-(methylamino)propyl]acetamide;hydrochloride

InChI

InChI=1S/C7H16N2O.ClH/c1-6(8-3)5-9(4)7(2)10;/h6,8H,5H2,1-4H3;1H

InChI Key

WLQVKPLPPCTRSC-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C(=O)C)NC.Cl

Origin of Product

United States

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